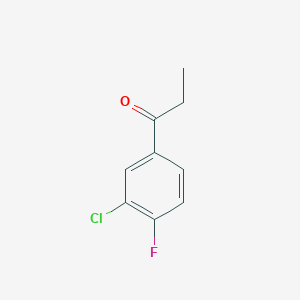

1-(3-Chloro-4-fluorophenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPIDZXCWYJUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378681 | |

| Record name | 1-(3-chloro-4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194943-82-3 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194943-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chloro-4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

Propanoyl chloride reacts with 3-chloro-4-fluorobenzene under anhydrous conditions, facilitated by aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating an acylium ion that undergoes electrophilic attack on the aromatic ring. The electron-withdrawing chloro and fluoro substituents direct the acyl group to the para position relative to the chlorine atom.

Key parameters include:

-

Catalyst loading : 1.2 equivalents of AlCl₃ yield optimal results.

-

Temperature : Reactions proceed at 0–5°C to minimize side reactions.

-

Solvent : Dichloromethane (DCM) or nitrobenzene enhances solubility.

Industrial-Scale Adaptations

Continuous flow reactors improve heat transfer and mixing efficiency, achieving 85–90% yields. Automated systems regulate stoichiometry, reducing byproducts like diaryl ketones.

Solvent-Free Synthesis Using Polyphosphoric Acid (PPA)

Recent advances emphasize solvent-free conditions to enhance sustainability. The PPA-catalyzed method, adapted from Friedländer quinoline synthesis, offers high efficiency for this compound.

Procedure and Conditions

A mixture of 3-chloro-4-fluorobenzene and propanoyl chloride is heated with PPA at 90°C for 1 hour. PPA acts as both catalyst and dehydrating agent, enabling acylation without solvents.

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Reaction Time | 1 hour |

| PPA Concentration | 20% (w/w) |

| Yield | 82% |

Advantages Over Traditional Methods

-

Reduced Waste : Eliminates solvent disposal.

-

Faster Kinetics : Higher reaction rates due to concentrated conditions.

One-Pot Multistep Synthesis

The patent literature describes a one-pot strategy for structurally related compounds, adaptable to this compound.

Sequential Reaction Design

Performance Metrics

-

Overall Yield : 78% (isolated).

-

Purity : >98% (HPLC).

Spectroscopic Validation and Computational Modeling

Post-synthesis characterization ensures structural fidelity. Density functional theory (DFT) calculations align with experimental data for this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra (400 MHz, CDCl₃) confirm regioselective acylation:

| Signal | δ (ppm) | Assignment |

|---|---|---|

| Aromatic H | 7.47–8.26 | C2–C6, C11–C14 |

| Ketone (C=O) | 203.29 | C16 |

| CH₃ (C18) | 1.30 | Methyl group |

DFT (B3LYP/6-311G(d,p)) simulations show <5% deviation from experimental shifts.

Infrared Spectroscopy

The carbonyl stretch (νC=O) appears at 1697 cm⁻¹, consistent with aryl ketones. C-F and C-Cl vibrations are observed at 1172 cm⁻¹ and 1010 cm⁻¹, respectively.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 85–90 | 95 | High | Moderate |

| Solvent-Free (PPA) | 82 | 98 | Moderate | Low |

| One-Pot | 78 | 98 | High | Low |

Industrial and Environmental Considerations

Waste Management

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for tailored modifications that can lead to new compounds with desired properties.

Pharmaceutical Research

1-(3-Chloro-4-fluorophenyl)propan-1-one is utilized in the development of potential therapeutic agents. It has been incorporated into various drug candidates due to its ability to mimic biologically active molecules . For instance, the introduction of the 3-chloro-4-fluorophenyl moiety has been shown to enhance inhibitory activity against tyrosinase, an enzyme involved in melanin production .

Enzyme Interaction Studies

Due to its structural similarity to biologically active compounds, this compound is used to study enzyme interactions and metabolic pathways. It has been involved in research aimed at identifying inhibitors for enzymes like tyrosinase from Agaricus bisporus, demonstrating significant inhibitory effects with IC values ranging from 0.19 to 1.72 μM .

Case Study 1: Tyrosinase Inhibition

A study explored the incorporation of the 3-chloro-4-fluorophenyl fragment into various piperazine-based compounds. The results indicated that compounds containing this moiety exhibited improved potency as tyrosinase inhibitors compared to their parent compounds. The data collected showed enhanced inhibitory activities, confirming the importance of this structural feature in drug design .

| Compound | IC (μM) |

|---|---|

| Compound 1d | 0.19 ± 0.02 |

| Compound 2c | 1.73 ± 0.15 |

| Kojic Acid (reference) | 17.76 ± 0.18 |

Case Study 2: Synthetic Applications

In another investigation, researchers utilized this compound as a starting material for synthesizing various derivatives aimed at enhancing biological activity against specific targets in cancer treatment. The modifications made to the phenyl ring were crucial for improving binding affinity and selectivity .

Industrial Applications

Beyond its use in research, this compound finds applications in producing specialty chemicals and materials with specific properties tailored for various industrial needs. Its unique chemical structure allows for versatility in synthetic applications, making it valuable in agrochemicals and other chemical industries.

Mechanism of Action

The mechanism by which 1-(3-chloro-4-fluorophenyl)propan-1-one exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propanones

Key Compounds:

- 1-(3-Fluorophenyl)propan-1-one

- 1-(3-Chlorophenyl)propan-1-one

- 1-(4-Chlorophenyl)propan-1-one

- 1-(4-Bromophenyl)propan-1-one

Findings:

Reactivity in Coupling Reactions :

These compounds undergo coupling reactions with N-hydroxyphthalimide (NHPI) to form products with varying yields. For example:Substituent Effects :

Fluorine (smaller, stronger electron-withdrawing) vs. chlorine/bromine (larger, less electronegative) substituents influence solubility and melting points. For instance, fluorine-containing derivatives may exhibit higher polarity and lower thermal stability compared to bulkier halogens .

Cathinone Derivatives (Psychoactive Analogs)

Key Compounds:

- 4-Fluoro MCAT (1-(4-Fluorophenyl)-2-(methylamino)propan-1-one)

- 4-Chloro MCAT (1-(4-Chlorophenyl)-2-(methylamino)propan-1-one)

- 4-Bromo MCAT (1-(4-Bromophenyl)-2-(methylamino)propan-1-one)

Findings:

- Structural Differences: The addition of a methylamino group at the β-position distinguishes cathinones from 1-(3-Chloro-4-fluorophenyl)propan-1-one. This modification confers psychoactive properties by enabling interactions with monoamine transporters in the central nervous system .

- Pharmacological Impact: The target compound lacks the methylamino group, rendering it inactive as a stimulant. However, halogen position (e.g., 3-chloro-4-fluoro vs. 4-substituted) affects lipophilicity and bioavailability, which could influence toxicological profiles .

Substituent Variations in Aromatic Ketones

Key Compounds:

- 1-(3-Fluoro-4-methoxyphenyl)propan-1-one

- 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one

- 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

Findings:

- Electronic and Steric Effects: Methoxy groups (e.g., in 1-(3-fluoro-4-methoxyphenyl)propan-1-one) enhance electron-donating resonance effects, contrasting with the electron-withdrawing halogens in the target compound. This impacts reactivity in nucleophilic additions or reductions . Trifluoropropyl groups (e.g., 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one) increase lipophilicity and metabolic stability compared to the target compound’s simpler propanone chain .

Solubility and Crystallinity : Hydroxy and methoxy substituents (e.g., 1-(4-hydroxy-3-methoxyphenyl)propan-1-one) improve water solubility via hydrogen bonding, whereas halogenated analogs like the target compound are more lipophilic .

Biological Activity

1-(3-Chloro-4-fluorophenyl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, synthesis methods, and implications for pharmaceutical applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a propanone backbone substituted with a chlorinated and fluorinated phenyl group. Its molecular formula is C10H10ClFO, and it possesses unique electronic properties due to the presence of halogen atoms, which can influence its reactivity and interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Acylation Reactions : Utilizing acyl chlorides in the presence of a base.

- One-Pot Reactions : Combining multiple steps into a single reaction vessel to improve efficiency and yield .

Antidepressant Properties

Research indicates that derivatives of this compound may serve as intermediates in the synthesis of antidepressant drugs. Studies have shown that compounds with similar structures can inhibit the reuptake of neurotransmitters like serotonin, enhancing their therapeutic potential.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antidepressant Intermediates | |

| (S)-3-chloro-1-phenyl-1-propanol | Antidepressant | |

| Novel propan-1-ones | Antimicrobial |

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial properties. For instance, studies on similar propanones revealed significant activity against various bacterial strains, suggesting that this compound may also exhibit similar effects.

The mechanism of action for this compound is hypothesized to involve interactions at the molecular level that influence biological pathways. The presence of electron-withdrawing groups such as chlorine and fluorine affects the compound's lipophilicity and binding affinity to biological targets, potentially enhancing its pharmacological effects .

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

- Antidepressant Synthesis : A study focused on synthesizing chiral intermediates for antidepressants demonstrated how modifications to the phenyl ring could enhance activity against serotonin transporters.

- Antimicrobial Evaluation : Research into novel propanones showed promising results in inhibiting bacterial growth, indicating that structural modifications could lead to effective antimicrobial agents.

Q & A

Q. What are the key synthetic routes for 1-(3-Chloro-4-fluorophenyl)propan-1-one?

Methodological Answer: The synthesis of this compound can be achieved via Friedel-Crafts acylation (Figure 1):

- Reagents : 3-Chloro-4-fluorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) .

- Conditions : Anhydrous dichloromethane or nitrobenzene as solvent, refluxed at 40–60°C for 6–12 hours.

- Workup : Quench with ice-water, extract with organic solvent, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Alternative routes include Claisen-Schmidt condensation using substituted acetophenones or oxidation of propanol derivatives with oxidizing agents like PCC (pyridinium chlorochromate) .

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer: Use a combination of analytical techniques:

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): Aromatic protons appear as a doublet of doublets (δ 7.8–8.1 ppm) due to chloro and fluoro substituents. The carbonyl-adjacent methyl group resonates as a triplet (δ 2.5–2.8 ppm) .

- ¹³C NMR : Carbonyl carbon at ~205–210 ppm; aromatic carbons show distinct shifts based on substituent electronegativity .

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) reveals bond lengths (C=O: ~1.22 Å) and dihedral angles between phenyl and ketone groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. The carbonyl group is a reactive center for nucleophilic attack .

- Electrostatic Potential Maps : Visualize charge distribution; electron-deficient aryl rings enhance electrophilic substitution .

- Transition State Analysis : Simulate reaction pathways (e.g., ketone reduction to alcohol) using Gaussian or ORCA software .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine XRD (for absolute configuration) with NOESY NMR (to confirm spatial proximity of substituents) .

- Solvent Effects : Re-run NMR in deuterated DMSO to detect hidden proton exchange or tautomerism .

- Isotopic Labeling : Synthesize ¹⁸O-labeled ketone to distinguish carbonyl oxygen shifts in ¹³C NMR .

Q. How does the crystal structure influence the compound’s chemical behavior?

Methodological Answer: Crystal packing (determined via SHELX ) reveals intermolecular interactions:

- Hydrogen Bonding : Between carbonyl oxygen and adjacent C-H groups (distance ~2.8–3.2 Å), stabilizing the lattice .

- Halogen Interactions : Chloro-fluoro dipoles create a polar crystal environment, increasing solubility in polar aprotic solvents .

- Thermal Stability : DSC (Differential Scanning Calorimetry) shows melting points correlate with packing density; tightly packed crystals have higher decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.